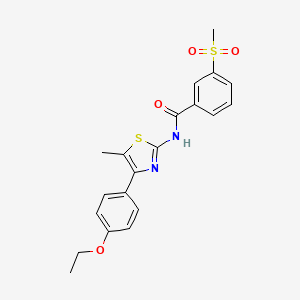

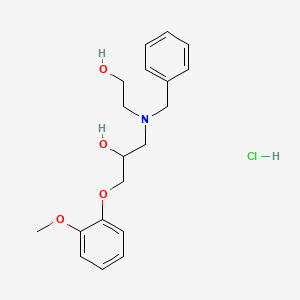

![molecular formula C21H18BrN5O4 B2826645 2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide CAS No. 941898-78-8](/img/structure/B2826645.png)

2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of [1,2,4]triazolo[4,3-a]pyrazine, which is a type of heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring. They are often associated with a wide range of biological activities and are found in many important natural and synthetic compounds, including drugs and polymers .

Wissenschaftliche Forschungsanwendungen

Anti-Tumor Activity

The compound has been investigated for its anti-tumor potential. Specifically, it inhibits c-Met kinase, a protein associated with cancer cell growth and metastasis . Compound 22i demonstrated excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines, with IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM, respectively. Additionally, it exhibited superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM).

Antibacterial and Antifungal Properties

While not extensively studied, derivatives with similar scaffolds have been assessed for their antimicrobial activities. The compound’s 4-oxo-pyridazinone moiety may contribute to its potential antibacterial and antifungal effects .

Cytotoxicity Against Cancer Cells

Another avenue of research involves evaluating the compound’s cytotoxicity against specific cancer cell lines. For instance, derivatives of the [1,2,4]triazolo[4,3-c]quinazoline scaffold (similar to our compound) have demonstrated cytotoxic activity comparable to doxorubicin, a reference anticancer drug . Compound 23 from this class exhibited potent activity against HePG2, MCF-7, PC3, and HCT-116 cells.

DNA Intercalation Activity

Considering its DNA intercalation properties, the compound may serve as an anticancer agent. Novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been designed and evaluated against cancer cell lines, including HepG2, HCT-116, and MCF-7 .

Zukünftige Richtungen

Given the potential biological activity of [1,2,4]triazolo[4,3-a]pyrazine derivatives , this compound could be of interest for further study, particularly in the field of medicinal chemistry. Future work could involve studying its biological activity, optimizing its structure for increased activity or reduced side effects, and investigating its mechanism of action .

Eigenschaften

IUPAC Name |

2-[7-(4-bromophenyl)-3,8-dioxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18BrN5O4/c1-31-17-8-2-14(3-9-17)12-23-18(28)13-27-21(30)26-11-10-25(20(29)19(26)24-27)16-6-4-15(22)5-7-16/h2-11H,12-13H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNCDPMIBHNVMRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C=CN(C(=O)C3=N2)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18BrN5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

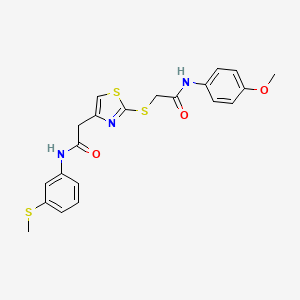

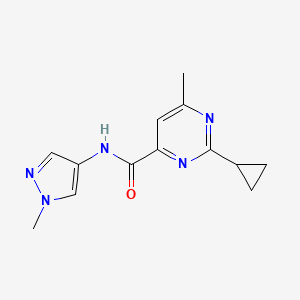

![Tert-butyl 4-(methoxymethyl)-4-[(prop-2-enoylamino)methyl]piperidine-1-carboxylate](/img/structure/B2826569.png)

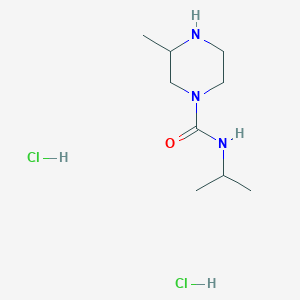

![2-methanesulfonyl-5-methyl-N-[3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2826572.png)

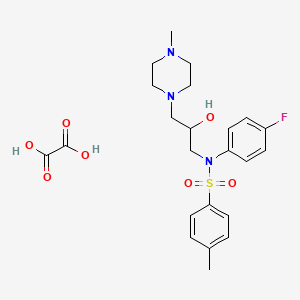

![4-acetyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2826582.png)

![Methyl 2-(benzoylamino)-3-[(4-methyl-2-pyrimidinyl)amino]acrylate](/img/structure/B2826584.png)

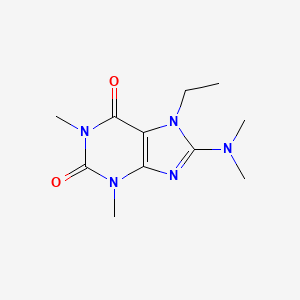

![methyl 2-(1-ethyl-5-methyl-1H-pyrazole-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2826585.png)

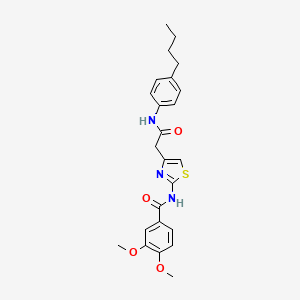

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2826586.png)